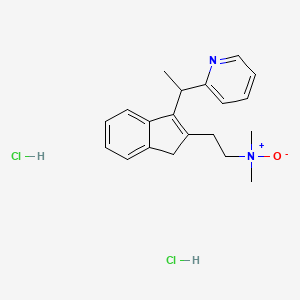
Dimetindene N-Oxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimetindene N-Oxide Dihydrochloride is a chemical compound known for its antihistamine properties. It is a derivative of Dimetindene, which is commonly used to treat allergic reactions and pruritus. The compound is characterized by its molecular formula C20H24N2O . 2ClH and a molecular weight of 381.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimetindene N-Oxide Dihydrochloride involves the oxidation of Dimetindene. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions must be carefully controlled to ensure the formation of the N-oxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Dimetindene N-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to Dimetindene using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents.
Major Products Formed
Oxidation: Over-oxidized products.
Reduction: Dimetindene.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Dimetindene N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors.
Medicine: Investigated for its potential use in treating allergic reactions and pruritus.
Industry: Used in the development of pharmaceutical formulations.
Mécanisme D'action
Dimetindene N-Oxide Dihydrochloride acts as a selective histamine H1 antagonist. It binds to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimetindene: The parent compound, also an antihistamine.
Diphenhydramine: Another first-generation antihistamine.
Chlorpheniramine: A similar antihistamine used to treat allergies.
Uniqueness
Dimetindene N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H26Cl2N2O |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20;;/h4-10,12,15H,11,13-14H2,1-3H3;2*1H |
Clé InChI |
DCTMXEUBBIEXSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
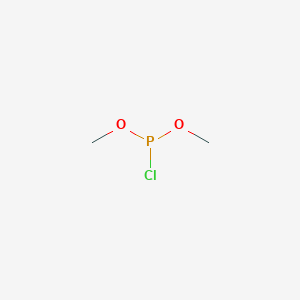

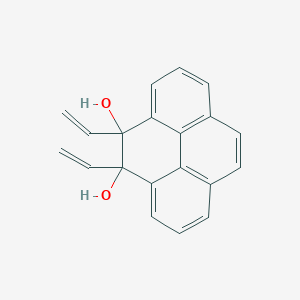
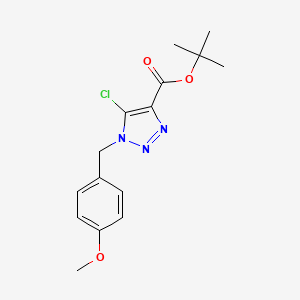
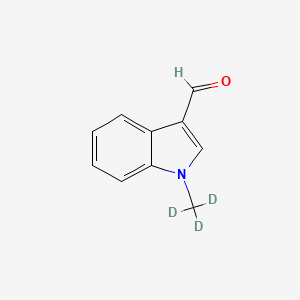
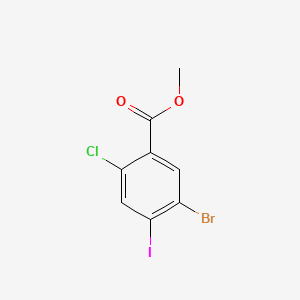


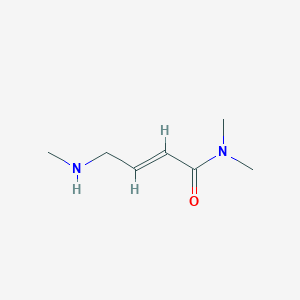
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
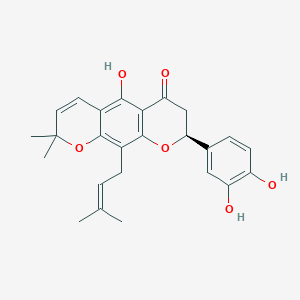
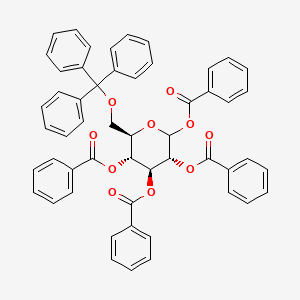
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
